molecular formula C16H14F2N4O2 B2790309 1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea CAS No. 2034545-63-4

1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2790309
CAS No.: 2034545-63-4
M. Wt: 332.311
InChI Key: PYVFELWWOQTUCY-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorophenyl group, a furan ring, and a pyrazole moiety, all connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2,6-difluoroaniline, furan-2-carbaldehyde, and 1H-pyrazole. These intermediates are then subjected to a series of reactions including condensation, cyclization, and urea formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) on the difluorophenyl ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the nitro group on the difluorophenyl ring may produce aniline derivatives.

Scientific Research Applications

1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The difluorophenyl group may interact with enzyme active sites, while the furan and pyrazole moieties can modulate the compound’s binding affinity and specificity. The urea linkage plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

    1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)ethyl)urea: Lacks the pyrazole moiety.

    1-(2,6-difluorophenyl)-3-(2-(1H-pyrazol-1-yl)ethyl)urea: Lacks the furan ring.

    1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-imidazol-1-yl)ethyl)urea: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness: The presence of both the furan and pyrazole rings in 1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea distinguishes it from similar compounds

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O2/c17-11-4-1-5-12(18)15(11)21-16(23)19-10-13(14-6-2-9-24-14)22-8-3-7-20-22/h1-9,13H,10H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVFELWWOQTUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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